![molecular formula C15H17N3O2S B12448614 3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a 3-methylbutanamido group and a thiazolyl substituent, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of the Thiazole Ring: The benzamide is then reacted with 2-aminothiazole under suitable conditions to introduce the thiazole ring.
Attachment of the 3-Methylbutanamido Group: Finally, the compound is treated with 3-methylbutanoyl chloride in the presence of a base to attach the 3-methylbutanamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds share a benzamide core and are studied for their anticancer properties.
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan: Known for its potent antiproliferative and tumor vascular disrupting properties.
Uniqueness
3-(3-METHYLBUTANAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and material science.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(3-methylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)8-13(19)17-12-5-3-4-11(9-12)14(20)18-15-16-6-7-21-15/h3-7,9-10H,8H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
CZRFLDZCOMRDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
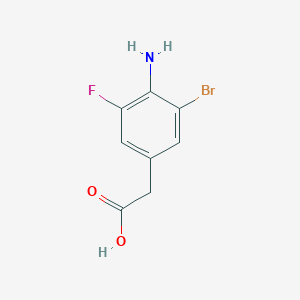
![Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)
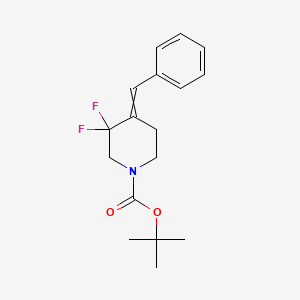
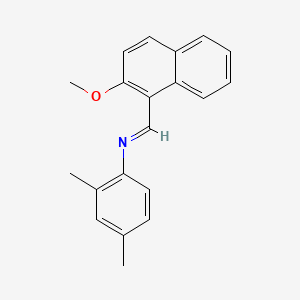

![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
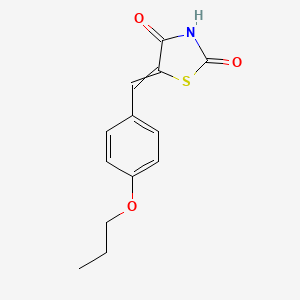

![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
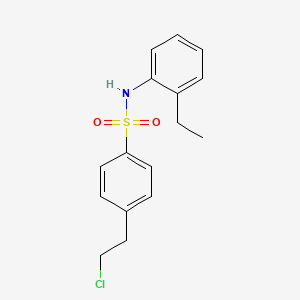

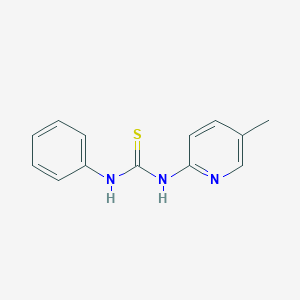
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
